molecular formula C18H17BrClNO4 B2371683 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 552841-34-6

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2371683
CAS No.: 552841-34-6
M. Wt: 426.69
InChI Key: MNPOZSILFYJQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a substituted acetamide featuring a brominated, ethoxylated, and formylated phenoxy group linked to an acetamide backbone. The aryl moiety is further substituted with a 3-chloro-4-methylphenyl group, contributing to its unique electronic and steric properties. This compound shares structural similarities with bioactive acetamides reported in pharmaceutical and agrochemical research, where substituents like halogens (Br, Cl), alkoxy (ethoxy), and formyl groups modulate solubility, reactivity, and biological activity .

Key structural attributes include:

  • Phenoxy core: 2-Bromo-6-ethoxy-4-formylphenoxy group, where bromine enhances lipophilicity, ethoxy improves metabolic stability, and the formyl group offers a site for further derivatization.

Properties

IUPAC Name

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO4/c1-3-24-16-7-12(9-22)6-14(19)18(16)25-10-17(23)21-13-5-4-11(2)15(20)8-13/h4-9H,3,10H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPOZSILFYJQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC(=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H17BrClNO4
  • Molar Mass : 426.69 g/mol
  • CAS Number : 552841-34-6
  • Density : 1.484 g/cm³ (predicted)
  • Boiling Point : 588.7 °C (predicted)
  • pKa : 12.37 (predicted) .

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the bromine and chlorine atoms in its structure suggests potential interactions with cellular receptors and enzymes, possibly influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of similar phenoxyacetamides exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic processes .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of phenoxyacetamide derivatives on human cancer cell lines, revealing IC50 values in the micromolar range, indicating potent activity against specific cancer types.
  • Antimicrobial Testing : Compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/CellsObserved EffectReference
AntibacterialGram-positive bacteriaInhibition of growth
AntibacterialGram-negative bacteriaInhibition of growth
CytotoxicityHuman cancer cell linesIC50 values in micromolar range
Apoptosis InductionVarious cancer typesIncreased apoptosis rates

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C18H17BrClNO4
  • Molecular Weight: 426.68 g/mol
  • IUPAC Name: 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

Physical Properties

The compound exhibits a complex structure that contributes to its unique properties, including solubility and reactivity. Its bromine and chlorine substituents enhance its biological activity by potentially increasing lipophilicity and influencing interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, including breast and prostate cancers. A study demonstrated that a related thiosemicarbazone derivative inhibited the invasive potential of MDA-MB-231 breast cancer cells by 70% at a concentration of 10 µM, suggesting that the structural features of these compounds are crucial for their bioactivity .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it may inhibit cathepsin L, an enzyme implicated in cancer metastasis. Compounds from the same chemical family have shown low cytotoxicity towards normal cells while effectively inhibiting tumor growth in vivo, indicating a favorable therapeutic index .

Synthesis of Novel Derivatives

The synthesis pathways for this compound often involve complex reactions such as nucleophilic substitutions and reductive aminations. These methods not only yield the target compound but also facilitate the exploration of structure-activity relationships (SAR) among various derivatives. For example, the development of small-molecule ligands has been linked to enhanced pharmacokinetic profiles and stability .

Study ReferenceCompound TestedCell LineInhibition (%)Concentration (µM)
Thiosemicarbazone DerivativeMDA-MB-231 (Breast Cancer)70%10
Benzoylbenzophenone ThiosemicarbazonePC-3ML (Prostate Cancer)92%5
Related CompoundVarious Tumor Cell LinesSignificant Growth DelayN/A

In Vivo Studies

In vivo studies have shown that certain derivatives of this compound can be well tolerated in animal models bearing tumors, demonstrating their potential for further development as therapeutic agents. The ability to delay tumor growth while exhibiting low toxicity towards normal cells is particularly noteworthy .

Mechanistic Insights

Mechanistic studies suggest that the anticancer effects may be mediated through apoptosis induction and cell cycle arrest mechanisms. These findings underscore the importance of continued research into the molecular pathways influenced by this compound and its derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related acetamides, emphasizing substituent effects on physicochemical and synthetic properties:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Synthetic Yield Source
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide (Target) C₁₉H₁₈BrClNO₄ 456.71 3-Cl-4-MePh, Br, OEt, CHO Not reported Not reported -
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide C₁₉H₂₀BrNO₄ 406.27 2,4-diMePh, Br, OEt, CHO Not reported Not reported ChemBK
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) C₁₆H₂₂FNO₃ 307.35 n-butyl, F, butyryl 75 82% Molecules
2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide C₁₀H₁₀BrNO₄ 288.09 OMe instead of OEt, Br, CHO Not reported Not reported ChemBK
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₃ClFNO 335.75 3-Cl-4-FPh, naphthyl 421 Not reported Acta Cryst

Structural and Functional Insights :

Bromine and chlorine atoms contribute to halogen bonding, which may improve target binding in biological systems .

Synthetic Accessibility: Compounds like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) achieve high yields (82%) via nucleophilic substitution using bromoacetyl bromide and triethylamine . Similar methods may apply to the target compound.

Crystallographic Behavior :

  • N-(3-chloro-4-fluorophenyl)acetamide derivatives exhibit dihedral angles of ~60° between aromatic rings, influencing packing and stability . The target compound’s 3-chloro-4-methylphenyl group may adopt similar conformations.

Thermal Stability :

  • Melting points for related compounds range from 74–84°C for acetamides with alkyl/aryl substituents , suggesting moderate thermal stability for the target compound.

Key Notes and Implications

Ethoxy vs. methoxy substituents (as in ) influence metabolic stability, with ethoxy providing slower oxidative degradation .

Synthetic Challenges :

  • Bromo and formyl groups may complicate purification due to reactivity, necessitating controlled conditions (e.g., low-temperature stirring as in ).

Potential Applications: Structural analogs in and are explored as ligands or bioactive molecules, suggesting the target compound may serve in drug discovery or material science.

Preparation Methods

Core Structural Components

The target molecule comprises two primary subunits:

  • 2-Bromo-6-ethoxy-4-formylphenoxy moiety : A trisubstituted phenol derivative with bromine (position 2), ethoxy (position 6), and formyl (position 4) groups.
  • N-(3-Chloro-4-methylphenyl)acetamide : A para-chloro, meta-methyl aniline-derived amide.

Retrosynthetic Disconnections

  • Ether bond formation : Disconnection at the phenoxy-acetamide linkage reveals chloroacetyl chloride and the phenolic intermediate.
  • Phenolic subunit synthesis : Sequential bromination, ethoxylation, and formylation of a resorcinol-derived scaffold.
  • Acetamide subunit synthesis : Acylation of 3-chloro-4-methylaniline with chloroacetic acid derivatives.

Synthesis of 2-Bromo-6-ethoxy-4-formylphenol

Step 1: Ethoxylation of Resorcinol

Resorcinol undergoes selective ethoxylation at position 6 using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
Reaction conditions :

  • Resorcinol (1 eq), ethyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 12 h, 80°C.
  • Yield : 78% (6-ethoxyresorcinol).

Step 2: Bromination at Position 2

Electrophilic bromination of 6-ethoxyresorcinol using bromine (Br₂) in acetic acid at 0–5°C directs substitution to position 2 due to the ethoxy group’s para-directing effect.
Reaction conditions :

  • 6-Ethoxyresorcinol (1 eq), Br₂ (1 eq), glacial CH₃COOH, 0–5°C, 2 h.
  • Yield : 82% (2-bromo-6-ethoxyresorcinol).

Step 3: Formylation via Duff Reaction

The Duff reaction introduces a formyl group at position 4 using hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA).
Reaction conditions :

  • 2-Bromo-6-ethoxyresorcinol (1 eq), HMTA (2 eq), TFA, reflux, 6 h.
  • Yield : 65% (2-bromo-6-ethoxy-4-formylphenol).

Synthesis of N-(3-Chloro-4-methylphenyl)chloroacetamide

Step 1: Acylation of 3-Chloro-4-methylaniline

3-Chloro-4-methylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
Reaction conditions :

  • 3-Chloro-4-methylaniline (1 eq), chloroacetyl chloride (1.1 eq), TEA (1.5 eq), DCM, 0°C to RT, 4 h.
  • Yield : 88% (N-(3-chloro-4-methylphenyl)chloroacetamide).

Etherification and Final Coupling

Step 1: Williamson Ether Synthesis

The phenolic intermediate (2-bromo-6-ethoxy-4-formylphenol) is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF) and reacted with N-(3-chloro-4-methylphenyl)chloroacetamide.
Reaction conditions :

  • 2-Bromo-6-ethoxy-4-formylphenol (1 eq), NaH (1.2 eq), THF, 0°C, 30 min.
  • Addition of N-(3-chloro-4-methylphenyl)chloroacetamide (1 eq), reflux, 8 h.
  • Yield : 72% (crude product).

Step 2: Purification and Characterization

Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate 7:3 to 1:1) yields 95% pure product.
Characterization data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.12 (s, 1H, CHO), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 4.52 (s, 2H, OCH₂CO), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.38 (s, 3H, Ar-CH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • HRMS (ESI) : m/z calc. for C₁₈H₁₇BrClNO₄ [M+H]⁺: 454.00, found: 454.02.

Alternative Synthetic Routes and Optimization

Mitsunobu Reaction for Ether Formation

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the phenolic hydroxyl group couples directly with N-(3-chloro-4-methylphenyl)hydroxyacetamide.
Advantages : Improved regioselectivity.
Disadvantages : Higher cost of reagents.

Pd-Catalyzed Coupling for Bromine Retention

Suzuki-Miyaura coupling preserves the bromine substituent for downstream functionalization:
Reaction conditions :

  • 2-Bromo-6-ethoxy-4-formylphenol (1 eq), arylboronic acid (1 eq), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 eq), 1,4-dioxane/H₂O (4:1), 90°C, 18 h.

Critical Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitutions

  • Bromination : Controlled temperature (0–5°C) minimizes di- and tri-substitution byproducts.
  • Formylation : HMTA in TFA avoids over-oxidation to carboxylic acids.

Stability of the Formyl Group

  • Protection : Use of acetals (e.g., ethylene glycol) during harsh reaction conditions prevents formyl group degradation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Etherification step : Tubular reactors with inline IR monitoring enhance yield (89%) and reduce reaction time (2 h).
  • Catalyst recycling : Pd nanoparticles immobilized on mesoporous silica enable 10 reaction cycles without significant loss in activity.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide?

Answer:
The synthesis of this compound requires multi-step organic reactions, typically involving:

  • Coupling reactions : Bromo-ethoxy-formylphenol derivatives are reacted with chloro-methylphenylacetamide precursors under nucleophilic aromatic substitution conditions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while dichloromethane or toluene may be used for solubility control .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%).
    Key validation steps include monitoring reaction progress via TLC and confirming yields through gravimetric analysis.

Basic: Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?

Answer:
Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns protons and carbons to confirm substituent positions (e.g., bromo, ethoxy, formyl groups) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺) and detects isotopic patterns for bromine/chlorine .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .
  • Elemental Analysis : Ensures stoichiometric consistency (±0.3% for C, H, N) .

Advanced: How can researchers resolve contradictions in spectroscopic data, such as unexpected coupling patterns in NMR?

Answer:
Discrepancies in NMR data may arise from dynamic effects (e.g., rotational barriers in acetamide groups) or crystal packing interactions. To address this:

  • Variable Temperature NMR : Identify conformational changes by acquiring spectra at 25°C and −40°C .
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure (e.g., dihedral angles between aromatic rings) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
    Example: In related acetamides, N–H···O hydrogen bonding in crystals alters electron density, shifting NMR signals .

Advanced: What computational strategies can predict the reactivity of this compound in novel reaction designs?

Answer:
Modern approaches integrate:

  • Reaction Path Search Algorithms : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) map transition states and intermediates for bromo- or formyl-group reactivity .
  • Machine Learning (ML) : Train models on PubChem data to predict regioselectivity in substitution reactions .
  • Solvent Effect Modeling : COSMO-RS simulations optimize solvent choice for reaction efficiency .
    Case Study: ICReDD’s workflow combines computational screening with experimental validation, reducing trial-and-error in reaction optimization by >50% .

Advanced: How can structural modifications enhance the compound’s bioactivity, and what methodologies validate these changes?

Answer:
To explore structure-activity relationships (SAR):

  • Rational Design : Replace the ethoxy group with methoxy or hydroxyl groups to modulate lipophilicity and H-bonding potential .
  • Bioactivity Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates .
    • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., MCF-7) .
  • Pharmacokinetic Profiling : Microsomal stability assays (e.g., liver microsomes) predict metabolic liability .
    Example: Analogous acetamides show improved anticancer activity when the formyl group is converted to a hydroxamic acid .

Advanced: What strategies mitigate decomposition or instability during storage or biological assays?

Answer:

  • Stability Studies :
    • Forced Degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity to identify degradation pathways (HPLC monitoring) .
    • pH Stability : Assess solubility and stability in PBS (pH 7.4) vs. acidic buffers (pH 2.0) .
  • Formulation : Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life.
  • Protective Groups : Temporarily block reactive sites (e.g., formyl → acetal) during storage .

Advanced: How can researchers validate the compound’s role as a synthetic intermediate for complex heterocycles?

Answer:

  • Cyclization Reactions : Use the formyl group in Paal-Knorr or Pictet-Spengler reactions to synthesize pyrroles or tetrahydroisoquinolines .
  • Cross-Coupling : Suzuki-Miyaura coupling of the bromo group with arylboronic acids creates biaryl systems .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in ethoxy) tracks oxygen incorporation in products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.